![molecular formula C11H16BrNO2S B4793536 4-bromo-N-pentylbenzenesulfonamide](/img/structure/B4793536.png)
4-bromo-N-pentylbenzenesulfonamide
Overview
Description
4-Bromo-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-pentylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
4-Bromo-N-pentylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent, leveraging its ability to inhibit specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a pentyl group.
2-bromobenzenesulfonamide: Similar structure but with the bromine atom in a different position on the benzene ring.
N-pentyl 2-bromobenzenesulfonamide: Similar structure but with the bromine atom in the 2-position instead of the 4-position.
Uniqueness
4-Bromo-N-pentylbenzenesulfonamide is unique due to the specific positioning of the bromine atom and the pentyl group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-pentylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIZFDFOVOJSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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